4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a furan ring, a methoxyphenyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Furan-2-YL Formamido Intermediate: This step involves the reaction of furan-2-carboxylic acid with formamide under acidic conditions to yield the furan-2-yl formamido intermediate.
Acetamido Group Introduction: The intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Imine Formation: The resulting compound is treated with an appropriate aldehyde to form the imine linkage.
Methoxyphenyl Group Addition: The imine compound is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to introduce the methoxyphenyl group.
Bromobenzoate Esterification: Finally, the compound is esterified with 3-bromobenzoic acid under standard esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its unique structure.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyphenyl group can participate in π-π stacking interactions, while the bromobenzoate moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a similar bromobenzoate moiety.
Furan-2-carboxylic acid: Shares the furan ring structure.
2-Methoxyphenylboronic acid: Contains the methoxyphenyl group.
Uniqueness
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18BrN3O6 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H18BrN3O6/c1-30-19-10-14(7-8-17(19)32-22(29)15-4-2-5-16(23)11-15)12-25-26-20(27)13-24-21(28)18-6-3-9-31-18/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
InChI Key |
XQCRUKZWNSOVQL-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.